molecular formula C11H10BF2NO4 B12058650 2,4-Difluorophenylboronic acid mida ester

2,4-Difluorophenylboronic acid mida ester

Cat. No.: B12058650
M. Wt: 269.01 g/mol
InChI Key: AFNQHENRIQSJMU-UHFFFAOYSA-N
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Description

2,4-Difluorophenylboronic acid mida ester: is a protected boronic acid derivative that incorporates methylimindodiacetic acid (MIDA). This compound is known for its stability and prolonged shelf life, which makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorophenylboronic acid mida ester typically involves the condensation of 2,4-Difluorophenylboronic acid with methylimindodiacetic acid (MIDA). This reaction is carried out under mild conditions to ensure the stability of the boronic acid derivative .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorophenylboronic acid mida ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the formation of carbon-carbon bonds between the boronic acid derivative and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 2,4-Difluorophenylboronic acid mida ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its stability and reactivity make it an ideal reagent for the development of new drugs and therapeutic agents .

Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key reagent in the manufacturing of high-performance materials .

Mechanism of Action

The mechanism by which 2,4-Difluorophenylboronic acid mida ester exerts its effects involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The MIDA ligand provides stability to the boronic acid derivative, preventing premature reactions and ensuring selective coupling .

Comparison with Similar Compounds

  • 2,3-Difluorophenylboronic acid mida ester
  • 2,4-Difluorophenylboronic acid pinacol ester

Comparison: 2,4-Difluorophenylboronic acid mida ester is unique due to its incorporation of the MIDA ligand, which provides enhanced stability and prolonged shelf life compared to other boronic acid derivatives. This makes it particularly valuable in iterative cross-coupling sequences where selective and controlled reactions are required .

Properties

Molecular Formula

C11H10BF2NO4

Molecular Weight

269.01 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C11H10BF2NO4/c1-15-5-10(16)18-12(19-11(17)6-15)8-3-2-7(13)4-9(8)14/h2-4H,5-6H2,1H3

InChI Key

AFNQHENRIQSJMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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